4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one
Description
This compound is a benzimidazole-pyrrolidinone hybrid with a 4-butylphenyl substituent and a seven-membered azepane ring connected via a 2-oxoethyl linker. Its molecular formula is C₃₁H₃₅N₅O₂, with an average mass of 509.65 g/mol and a monoisotopic mass of 509.279 Da (ChemSpider ID: 943101-67-5) . The structural complexity arises from the fusion of a benzimidazole core (known for pharmacological versatility) with a pyrrolidinone ring, which is often employed in drug design for conformational rigidity.
Properties
IUPAC Name |
4-[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]-1-(4-butylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O2/c1-2-3-10-22-13-15-24(16-14-22)32-20-23(19-27(32)34)29-30-25-11-6-7-12-26(25)33(29)21-28(35)31-17-8-4-5-9-18-31/h6-7,11-16,23H,2-5,8-10,17-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLXQGFOZYFBNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one is a novel synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound's structure includes a benzimidazole core and a pyrrolidinone moiety, which are known to impart various biological activities. The molecular formula is , and its molecular weight is approximately 414.53 g/mol.
Research indicates that this compound may interact with multiple biological targets, including:
- Cannabinoid Receptors : Preliminary studies suggest that similar azepan derivatives can selectively target the CB2 receptor, which is implicated in anti-inflammatory pathways without the psychoactive effects associated with CB1 receptor activation .
- ABC Transporters : The compound may also exhibit inhibitory activity against ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer therapy .
Antinociceptive Effects
Studies have demonstrated that related azepan compounds exhibit significant analgesic properties. For instance, a derivative showed high selectivity for CB2 receptors, leading to effective pain relief in rodent models of inflammatory pain . This suggests that the compound may possess similar antinociceptive effects.
Anticancer Activity
The potential anticancer properties of this compound are under investigation. Compounds with similar structural features have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies on this compound's efficacy against different cancer cell lines are warranted.
Neuroprotective Effects
Given the structural similarities to compounds known for neuroprotective effects, there is potential for this compound to exhibit neuroprotective properties. Research into its effects on neuronal cell survival under stress conditions could provide insights into its applicability in neurodegenerative diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound belongs to a class of benzimidazole-pyrrolidinone derivatives. Key analogs include:
Pharmacological Implications
- Lipophilicity : The 4-butylphenyl group in the target compound increases logP compared to o-tolyl () or unsubstituted phenyl analogs, favoring passive diffusion across biological membranes .
- Ring Size Effects : Azepane’s seven-membered ring may reduce metabolic oxidation compared to piperidine, as larger rings often exhibit slower cytochrome P450 degradation .
- Heterocyclic Additions: Thiazole and naphthyl groups in analogs () could broaden target selectivity, e.g., kinase inhibition or antimicrobial activity, whereas the target’s benzimidazole-pyrrolidinone core is more typical of protease or GPCR-targeted agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
